Stigmast-5-en-3-ol, octadecanoate, (3beta)-

Thermal Properties Lipid Crystallisation Food Processing

Stigmast-5-en-3-ol, octadecanoate, (3beta)-, commonly known as β-sitosteryl stearate, is a saturated long-chain fatty acid ester of the phytosterol β-sitosterol. Belonging to the class of phytosterol esters (PEs), it is naturally occurring in plant membranes and has been identified in diverse botanical sources including tobacco leaf, Melicope ptelefolia, and Valeriana officinalis.

Molecular Formula C47H84O2
Molecular Weight 681.2 g/mol
CAS No. 34137-25-2
Cat. No. B12694917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-5-en-3-ol, octadecanoate, (3beta)-
CAS34137-25-2
Molecular FormulaC47H84O2
Molecular Weight681.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C
InChIInChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
InChIKeyZXGIHLGVUYXAEI-QXKOIZLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Sitosteryl Stearate (CAS 34137-25-2): Phytosterol Ester Procurement and Differentiation Guide


Stigmast-5-en-3-ol, octadecanoate, (3beta)-, commonly known as β-sitosteryl stearate, is a saturated long-chain fatty acid ester of the phytosterol β-sitosterol [1]. Belonging to the class of phytosterol esters (PEs), it is naturally occurring in plant membranes and has been identified in diverse botanical sources including tobacco leaf, Melicope ptelefolia, and Valeriana officinalis [1][2]. With a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 681.2 g/mol, this compound exhibits high lipophilicity (XLogP: 18.3) [1]. β-Sitosteryl stearate attracts scientific and industrial interest for its potential in nutraceutical, food formulation, and lipid metabolism research contexts, yet its differentiation from closely related phytosterol esters is not fully captured in generic product descriptions [3].

Why β-Sitosteryl Stearate Cannot Be Interchanged with Other Phytosterol Esters


Generic substitution among phytosterol esters is scientifically invalid because the fatty acid moiety—its chain length and degree of unsaturation—profoundly dictates crystallisation behaviour, thermal stability, hydrolytic susceptibility, and ultimately in vivo efficacy [1][2]. Saturated stearate esters (C18:0) exhibit markedly different melting temperatures and crystal packing compared to unsaturated oleate (C18:1) or linoleate (C18:2) analogues, directly impacting processing performance in lipid-based formulations and food matrices [1]. Furthermore, the sterol moiety itself determines biological selectivity; sitosterol stearate displays superior hepatic free cholesterol reduction and enhanced fecal sterol excretion relative to stigmasterol stearate in controlled animal models [2][3]. Therefore, procurement based solely on generic “phytosterol ester” classification risks selecting a compound with fundamentally divergent physicochemical and biological properties.

β-Sitosteryl Stearate (CAS 34137-25-2): Quantifiable Differentiation Evidence vs. Comparator Analogues


Melting Temperature: β-Sitosteryl Stearate vs. Unsaturated Analogues

β-Sitosteryl stearate exhibits a melting point of 89 °C, which is 37 °C higher than β-sitosteryl oleate (52 °C) and 46 °C higher than β-sitosteryl linoleate (43 °C) [1][2][3]. This trend is consistent with the systematic finding that melting temperature and enthalpy of β-sitosteryl esters increase with fatty acid chain length and decrease with degree of unsaturation [4]. The elevated melting point directly impacts thermal stability during high-temperature processing and storage.

Thermal Properties Lipid Crystallisation Food Processing

Hepatic Free Cholesterol Reduction: β-Sitosteryl Stearate vs. Stigmasteryl Stearate in Hamster Model

In male Syrian hamsters fed an atherogenic diet (1.2 g cholesterol/kg, 80 g coconut oil/kg), β-sitosteryl stearate (25 g/kg diet) significantly reduced hepatic free cholesterol concentration to 4.2 ± 0.3 µmol/g liver, compared with 4.5 ± 0.2 µmol/g for stigmasteryl stearate and 4.7 ± 0.3 µmol/g for the control group (P<0.05) [1]. Additionally, β-sitosteryl stearate significantly increased fecal esterified and total neutral sterol excretion, an effect absent in the stigmasteryl stearate group, and demonstrated the highest level of net intestinal hydrolysis among the stearate esters tested [2].

Cholesterol Metabolism In Vivo Efficacy Nutraceutical Development

Enzymatic Hydrolysis Rate Rank Order: β-Sitosteryl Stearate in Pancreatic Cholesterol Esterase Assay

In vitro pancreatic cholesterol esterase (PCE) hydrolysis assays reveal a rank order of hydrolysis rates for β-sitosteryl esters: oleate > palmitate = stearate [1]. This indicates that β-sitosteryl stearate is hydrolysed more slowly than its unsaturated oleate counterpart. The slower hydrolysis of the saturated stearate ester may impact the rate of free phytosterol release in the intestinal lumen, potentially influencing the kinetics of cholesterol competition at micellar solubilisation [1][2].

Hydrolysis Kinetics Bioavailability Enzyme Specificity

Crystal Polymorphism and Morphology: β-Sitosteryl Stearate vs. β-Sitosteryl Oleate

X-ray diffraction and polarised light microscopy demonstrate that β-sitosteryl stearate crystallises with a β′ subcell packing in an ordered bilayer structure, whereas β-sitosteryl oleate adopts the less dense α subcell polymorph [1]. Consequently, β-sitosteryl oleate forms much smaller spherulites than its saturated analogues [1]. The crystal growth rate of β-sitosteryl stearate was measured at 50 ± 5 µm/s, compared with 43 ± 6 µm/s for β-sitosteryl palmitate [1].

Crystal Engineering Lipid Polymorphism Formulation Texture

β-Sitosteryl Stearate (CAS 34137-25-2): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Temperature Food Processing and Tropical-Climate Storage

β-Sitosteryl stearate's melting point of 89 °C, which is 37 °C above that of β-sitosteryl oleate, ensures the ester remains in a solid crystalline state during high-temperature food manufacturing processes such as baking, frying, and extrusion, as well as during storage in warm climates where unsaturated esters would undergo melting and phase separation [1][2]. This thermal resilience directly translates to superior product stability and consistent dosing in functional food applications.

Nutraceutical Formulations Targeting Hepatic Cholesterol Reduction

For dietary supplements or functional foods designed to lower liver cholesterol, β-sitosteryl stearate offers a measurable advantage: in a hamster model of diet-induced hypercholesterolemia, it reduced hepatic free cholesterol by approximately 11 % compared to control and outperformed stigmasteryl stearate by approximately 7 % [3]. This differential hepatic effect, combined with increased fecal neutral sterol excretion, supports its selection over other sterol stearates for liver-focused nutraceutical development.

Lipid-Based Pharmaceutical Excipients Requiring Controlled Crystallinity

The well-defined β′ subcell packing and reproducible bilayer crystal structure of β-sitosteryl stearate, as confirmed by X-ray diffraction and DSC analysis, provide predictable crystallisation behaviour essential for lipid-based drug delivery systems where polymorph consistency affects drug release kinetics [1]. The compound's faster crystal growth rate (50 ± 5 µm/s) relative to β-sitosteryl palmitate (43 ± 6 µm/s) enables more rapid matrix solidification during manufacturing [1].

Research on Sterol Ester Hydrolysis Selectivity and Sterol Bioavailability

The distinct hydrolysis kinetics of β-sitosteryl stearate—slower than oleate esters but, among stearate esters, demonstrating the highest net intestinal hydrolysis in vivo—make it a valuable probe compound for mechanistic studies investigating how fatty acid esterification modulates phytosterol bioaccessibility and in vivo sterol metabolism [4][5]. This unique kinetic profile supports its use in comparative bioavailability research.

Quote Request

Request a Quote for Stigmast-5-en-3-ol, octadecanoate, (3beta)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.